Ferulic acid 4-O-glucuronide
Overview
Description
Ferulic acid 4-O-glucuronide is a metabolite derived from ferulic acid, a common phenolic compound found in fruits and vegetables. It is formed through the conjugation of ferulic acid with glucuronic acid, a process that typically occurs in the liver as part of the body's mechanism to increase the solubility of hydrophobic compounds for excretion . This metabolite retains some of the antioxidant properties of its parent compound, ferulic acid, and is involved in various biological activities that may contribute to health benefits .
Synthesis Analysis
The synthesis of ferulic acid 4-O-glucuronide has been achieved through chemical methods as well as enzymatic processes involving uridine 5'-diphosphoglucuronosyltransferases (UGTs). In one study, the acyl glucuronide of ferulic acid was synthesized and demonstrated strong antioxidant action . Another approach utilized recombinant Escherichia coli harboring glycosyltransferase GTBP1 for the regioselective glycosylation of ferulic acid, achieving a high molar yield of 4-O-β-d-glucopyranosylferulic acid .
Molecular Structure Analysis
Ferulic acid 4-O-glucuronide consists of a ferulic acid moiety linked to a glucuronic acid unit. The ferulic acid part contains a hydrophobic aromatic ring with a methoxy and a hydroxyl group, while the glucuronic acid provides a hydrophilic sugar moiety. This dual nature imparts amphipathic properties to the molecule, which may influence its antioxidant activity and bioavailability .
Chemical Reactions Analysis
The metabolism of ferulic acid to its glucuronide form involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to ferulic acid, catalyzed by UGT enzymes. UGT1A1 has been identified as the primary isoform responsible for this reaction, with other UGT1A isoforms and UGT2B7 also contributing to the glucuronidation process . The resulting glucuronide exhibits antioxidant activity, as demonstrated in studies of low-density lipoprotein (LDL) oxidation .
Physical and Chemical Properties Analysis
Ferulic acid 4-O-glucuronide is more hydrophilic than its parent compound due to the presence of the glucuronic acid moiety. This increased solubility facilitates its excretion from the body. The metabolite has been detected in biological fluids such as plasma and urine, indicating its role in the metabolism and excretion of ferulic acid . Despite its hydrophilicity, ferulic acid 4-O-glucuronide still exhibits significant antioxidant activity, which may be attributed to the retention of the phenolic structure of ferulic acid .
Scientific Research Applications
Antioxidant Activity
- Ferulic acid 4-O-glucuronide exhibits significant antioxidant properties. Studies have demonstrated that some metabolites of phenolic acids, including ferulic acid 4-O-glucuronide, retain strong antioxidant capabilities (Piazzon et al., 2012).
- Additionally, ferulic acid β-glucuronide, a metabolite formed from ferulic acid, has shown stronger antioxidant activity than ferulic acid itself in certain systems, such as LDL oxidation (Ohta et al., 1997).
Metabolism and Bioavailability
- Ferulic acid is predominantly metabolized in the liver and is absorbed quickly from the stomach as the free form. Upon metabolism, it forms various conjugates, including ferulic acid glucuronide (Zhao et al., 2004).
- The absorption and metabolism of ferulic acid and its derivatives, such as ferulic acid 4-O-glucuronide, are crucial for its bioavailability and potential health benefits (Kern et al., 2003).
Therapeutic and Health Benefits
- Ferulic acid and its derivatives, including ferulic acid 4-O-glucuronide, have been studied for various health benefits. These benefits include antioxidant, anti-inflammatory, and antimicrobial properties, and potential protective effects against diseases like cancer, cardiovascular diseases, and diabetes (Ou & Kwok, 2004).
Role in Functional Foods and Pharmaceuticals
- Due to its low toxicity and various physiological functions, ferulic acid is widely used in the food and cosmetic industries. Its derivatives, including ferulic acid 4-O-glucuronide, may also play a role in these industries as antioxidants and as components of sports foods and skin protection agents (Ou & Kwok, 2004).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSIWBHKRJLZCF-MBAOVNHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341677 | |
Record name | Ferulic acid 4-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferulic acid 4-O-glucuronide | |
CAS RN |
86321-24-6, 1093679-70-9 | |
Record name | (2S,3S,4S,5R,6S)-6-(4-((E)-2-Carboxyethenyl)-2-methoxyphenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferulic acid 4-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ferulic acid 4-O-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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